2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of an aminophenyl group and a trifluoropropanol moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps including nitro reduction, condensation, and reduction of the intermediate imine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)ethanol: Similar structure but lacks the trifluoromethyl group.
3-Aminophenyl-1,1,1-trifluoropropane: Similar structure but lacks the hydroxyl group.
Uniqueness
2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both the aminophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H10F3NO |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(3-aminophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-8(14,9(10,11)12)6-3-2-4-7(13)5-6/h2-5,14H,13H2,1H3 |
InChI Key |
MMXMXXTVUOQSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)(C(F)(F)F)O |
Origin of Product |
United States |
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